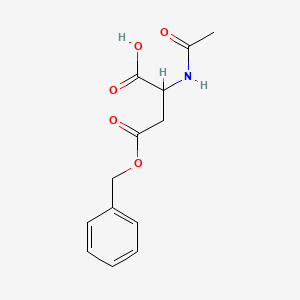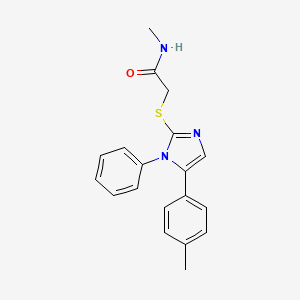
N-methyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Descripción general
Descripción
N-methyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as MPTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTA is a thioacetamide derivative that belongs to the imidazole family of compounds.
Mecanismo De Acción
The exact mechanism of action of N-methyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is not yet fully understood. However, it is believed that this compound acts as a positive allosteric modulator of GABA-A receptors. This means that this compound enhances the activity of GABA-A receptors by binding to a site on the receptor that is distinct from the GABA binding site. This results in an increase in the inhibitory effects of GABA on neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to enhancing GABAergic neurotransmission, this compound has been shown to increase the release of dopamine in the brain. This may have potential therapeutic applications in the treatment of Parkinson's disease. This compound has also been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is its ability to modulate GABAergic neurotransmission. This makes it a useful tool for investigating the role of GABA in various physiological and pathological processes. Additionally, this compound is relatively easy to synthesize and can be obtained in relatively large quantities. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood. This makes it difficult to interpret the results of experiments that use this compound as a tool.
Direcciones Futuras
There are a number of future directions that could be explored in the study of N-methyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. One area of research could be the investigation of this compound's potential therapeutic applications in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further research could be carried out to elucidate the exact mechanism of action of this compound. This could involve the use of advanced imaging techniques such as X-ray crystallography and NMR spectroscopy. Finally, the development of new analogs of this compound could be explored in order to improve its potency and selectivity.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to enhance GABAergic neurotransmission and has a number of potential therapeutic applications in the treatment of neurological disorders. While the exact mechanism of action of this compound is not yet fully understood, its ability to modulate GABAergic neurotransmission makes it a useful tool for investigating the role of GABA in various physiological and pathological processes. Future research in this area could lead to the development of new therapies for a range of neurological disorders.
Aplicaciones Científicas De Investigación
N-methyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been the investigation of this compound's role as a modulator of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. This compound has been shown to enhance GABAergic neurotransmission, which may have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and anxiety.
Propiedades
IUPAC Name |
N-methyl-2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-8-10-15(11-9-14)17-12-21-19(24-13-18(23)20-2)22(17)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDJYYWLVZLEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






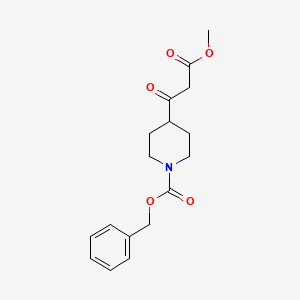
![[(2R,3R,4S,5R)-3-Benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B3198424.png)
![7-Bromobenzo[d]oxazole-2-thiol](/img/structure/B3198429.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3,3,5-trimethylcyclohexyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3198435.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3198445.png)
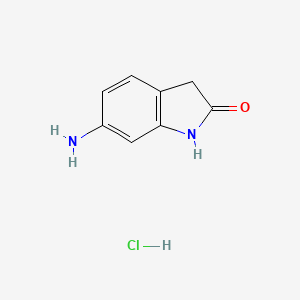
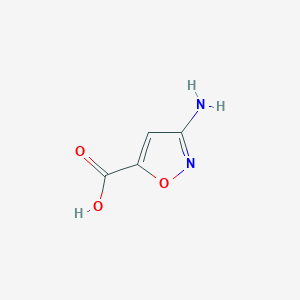
![1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B3198455.png)
![5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3198464.png)
